molecular formula C34H36O14 B13405946 -O-acetylglucopyranosid)urinate

-O-acetylglucopyranosid)urinate"

Cat. No.: B13405946
M. Wt: 668.6 g/mol
InChI Key: WSSZPAKSRUSETD-UQZXYJODSA-N
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Description

-O-acetylglucopyranosid)urinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a glucopyranoside moiety, which is further linked to a urinate group. The intricate structure of -O-acetylglucopyranosid)urinate makes it a subject of study in organic chemistry, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of -O-acetylglucopyranosid)urinate typically involves multiple steps, starting with the acetylation of glucopyranoside. This is followed by the introduction of the urinate group through a series of chemical reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of -O-acetylglucopyranosid)urinate is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

-O-acetylglucopyranosid)urinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the urinate group, leading to the formation of reduced derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

-O-acetylglucopyranosid)urinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of -O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Glucopyranosides: Compounds with similar glucopyranoside moieties but different functional groups.

    Acetylated Sugars: Sugars that have been acetylated at different positions.

    Urinate Derivatives: Compounds containing the urinate group but with different structural frameworks.

Uniqueness

-O-acetylglucopyranosid)urinate stands out due to its unique combination of an acetylated glucopyranoside and a urinate group

Properties

Molecular Formula

C34H36O14

Molecular Weight

668.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34?/m0/s1

InChI Key

WSSZPAKSRUSETD-UQZXYJODSA-N

Isomeric SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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